3-(1-Benzofuran-2-yl)prop-2-en-1-ol
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Overview
Description
3-(1-Benzofuran-2-yl)prop-2-en-1-ol is an organic compound characterized by the presence of a benzofuran ring attached to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol typically involves the condensation of benzofuran derivatives with propenol precursors. One common method involves the reaction of 1-benzofuran-2-yl ethanone with propenol in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the propenol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include benzofuran derivatives with various functional groups, such as aldehydes, carboxylic acids, alcohols, and halogenated compounds .
Scientific Research Applications
3-(1-Benzofuran-2-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The propenol group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(3-(6-(3-Hydroxynaphthalen-1-yl)benzofuran-2-yl)azetidin-1-yl)prop-2-en-1-one: This compound shares structural similarities with 3-(1-Benzofuran-2-yl)prop-2-en-1-ol but has additional functional groups that may enhance its biological activity.
Allyl alcohol (2-Propen-1-ol): While structurally simpler, allyl alcohol shares the propenol group and undergoes similar chemical reactions.
Uniqueness
This compound is unique due to the presence of both the benzofuran ring and the propenol group, which confer distinct chemical and biological properties.
Properties
CAS No. |
132376-69-3 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-6,8,12H,7H2 |
InChI Key |
AYXRMRDLNXRDGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CCO |
Origin of Product |
United States |
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